Isobutyryl bromide
Overview
Description
Isobutyryl bromide is a chemical compound with the molecular formula C4H7BrO . .
Molecular Structure Analysis
The molecular structure of Isobutyryl bromide consists of 4 Carbon atoms, 7 Hydrogen atoms, 1 Bromine atom, and 1 Oxygen atom . The molecular weight is 151.002 g/mol .
Chemical Reactions Analysis
Isobutyryl bromide is used in various chemical reactions. For instance, it is used to prepare N-protected halodienamide, which provides four- and five-membered lactams in the presence of copper (I) and a tertiary amine . It is also used as an atom transfer radical polymerization (ATRP) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide .
Physical And Chemical Properties Analysis
Isobutyryl bromide is a liquid at 20°C . It has a density of 1.3±0.1 g/cm3, a boiling point of 90.7±8.0 °C at 760 mmHg, and a vapour pressure of 62.9±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 31.3±0.0 kJ/mol and a flash point of 18.3±0.0 °C .
Scientific Research Applications
Synthesis Applications
Synthesis of Radiolabeled Compounds : Isobutyryl bromide plays a role in the synthesis of radiolabeled compounds, such as in the preparation of [2-14C] fantofarone. This process involves the carbonation of isopropyl magnesium bromide with 14CO2, leading to the creation of radiolabeled indolizine derivatives (Pointeau & Berger, 1994).
Development of N-Isobutyryl Derivatives : Isobutyryl bromide is used in the synthesis of novel N-isobutyryl-L-cysteine/MEA conjugates. These compounds exhibit significant antioxidant activities and potential anti-HIV properties (Smietana et al., 2008).
Polymer Synthesis : It is involved in the synthesis of specialized polymers, such as poly[2-ethynyl-N-(α-isobutyryl)pyridinium bromide], demonstrating potential in electro-optical and electrochemical applications (Kim et al., 2020).
Analytical and Measurement Techniques
Analytical Determination : Isobutyryl bromide is determined using reverse high-performance liquid chromatography, showcasing its importance in analytical chemistry (Fu-you, 2006).
Ultrasonic Measurements : Research on isobutyryl bromide includes ultrasonic measurements to understand relaxation mechanisms in weakly associated liquids, contributing to knowledge in physical chemistry (Clark & Litovitz, 1960).
Applications in Material Science
Cellulose Ester Modification : Isobutyryl bromide is used to modify filter paper into cellulose bromo-isobutyl ester, improving its hydrophobicity and potential use in food packaging (Wu et al., 2020).
- Study of Reaction Kinetics : Research has been conducted on the kinetics and mechanism of reactions involving isobutyryl bromide, such as its addition to dimethylketen, contributing to our understanding of organic chemistry processes (Lillford & Satchell, 1968).
Medical and Biological Applications
Biological Response Studies : The biological response of human pulp tissue to isobutyl cyanoacrylate, a derivative of isobutyryl bromide, was studied, suggesting its potential use as a pulp-capping agent in dentistry (Berkman et al., 1971).
Treatment in Veterinary Ophthalmology : Isobutyl cyanoacrylate tissue adhesive, derived from isobutyryl bromide, has been used for treating refractory corneal ulcers in animals, highlighting its medical application in veterinary ophthalmology (Bromberg, 2002).
Safety And Hazards
Future Directions
Isobutyryl bromide has potential applications in various fields. For instance, it is used as an atom transfer radical polymerization (ATRP) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide . This suggests potential applications in materials science and nanotechnology.
Relevant Papers
One relevant paper discusses the preparation and characterization of cellulose bromo-isobutyl ester based on filter paper . The paper suggests that the modified filter paper obtained could be potentially used in food packaging fields and the results provide a simple method to prepare functional filter paper .
properties
IUPAC Name |
2-methylpropanoyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-3(2)4(5)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNCZFQYZKPYMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334314 | |
Record name | Isobutyryl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyryl bromide | |
CAS RN |
2736-37-0 | |
Record name | Isobutyryl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyryl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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